2-Butyl-6-methylpiperidine 2-Butyl-6-methylpiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17794479
InChI: InChI=1S/C10H21N/c1-3-4-7-10-8-5-6-9(2)11-10/h9-11H,3-8H2,1-2H3
SMILES:
Molecular Formula: C10H21N
Molecular Weight: 155.28 g/mol

2-Butyl-6-methylpiperidine

CAS No.:

Cat. No.: VC17794479

Molecular Formula: C10H21N

Molecular Weight: 155.28 g/mol

* For research use only. Not for human or veterinary use.

2-Butyl-6-methylpiperidine -

Specification

Molecular Formula C10H21N
Molecular Weight 155.28 g/mol
IUPAC Name 2-butyl-6-methylpiperidine
Standard InChI InChI=1S/C10H21N/c1-3-4-7-10-8-5-6-9(2)11-10/h9-11H,3-8H2,1-2H3
Standard InChI Key PGPFPKKTUBXKFC-UHFFFAOYSA-N
Canonical SMILES CCCCC1CCCC(N1)C

Introduction

Structural Characteristics of 2-Butyl-6-methylpiperidine

Molecular Architecture

The core structure of 2-butyl-6-methylpiperidine consists of a piperidine ring (C₅H₁₁N) with a butyl group (-C₄H₉) at position 2 and a methyl group (-CH₃) at position 6. The chair conformation is the most stable due to minimized steric hindrance, with the bulky butyl group occupying an equatorial position .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₂₁NCalculated
Molecular Weight155.28 g/molCalculated
pKa (Predicted)~10.5 (amine proton)Analog data
Boiling Point~210–220°C (est.)Analog data

Stereochemical Considerations

Piperidines exhibit axial chirality when substituents create stereogenic centers. For 2-butyl-6-methylpiperidine, the presence of two distinct substituents could lead to diastereomerism, though specific stereochemical data for this compound remain undocumented .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis of 2-butyl-6-methylpiperidine is reported, analogous methods for substituted piperidines suggest viable routes:

Alkylation of Piperidine

Direct alkylation of piperidine with butyl bromide in the presence of a base (e.g., KOtBu) could introduce the butyl group, though regioselectivity may require careful control .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (est.)
HydrogenationPtO₂, H₂, AcOH, 24 h70–85%
AlkylationKOtBu, THF, –78°C50–65%

Reactivity Profile

  • Basicity: The amine group (pKa ~10.5) enables protonation under acidic conditions, forming water-soluble salts .

  • Nucleophilic Substitution: The secondary amine can participate in alkylation or acylation reactions.

  • Oxidation: Susceptible to oxidation at the α-carbon, forming N-oxides under strong oxidizing conditions.

Physicochemical Properties and Analytical Characterization

Spectroscopic Data

  • ¹H NMR: Expected signals include δ 1.20–1.50 (m, butyl chain), δ 2.10–2.40 (m, methyl group), and δ 2.70–3.10 (m, piperidine protons).

  • IR Spectroscopy: Stretching vibrations at ~2800 cm⁻¹ (C-H aliphatic) and ~3300 cm⁻¹ (N-H).

Chromatographic Behavior

Reverse-phase HPLC (C18 column, acetonitrile/water) would likely elute the compound at ~8–10 minutes, based on hydrophobicity from the butyl group .

Pharmacological and Toxicological Insights

Biological Activity

Piperidines are known modulators of neurotransmitter systems. While specific data for 2-butyl-6-methylpiperidine are lacking, structural analogs exhibit affinity for dopamine and serotonin receptors. For instance, 2-(2-methoxyphenyl)-6-methylpiperidine shows CNS activity, suggesting potential neuropharmacological applications.

Toxicity Considerations

  • Acute Toxicity: Piperidines generally exhibit low acute toxicity (e.g., LD₅₀ > 2000 mg/kg in rodents) .

  • Irritation: Potential mild eye irritation due to amine basicity, though dermal irritation is unlikely .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s structural flexibility makes it a candidate for developing antipsychotic or analgesic agents, analogous to marketed piperidine-based drugs.

Catalysis and Materials Science

Piperidine derivatives serve as ligands in asymmetric catalysis. The butyl group could enhance solubility in nonpolar reaction media .

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